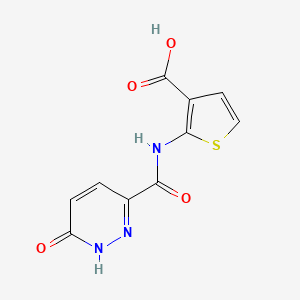

2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid

Description

2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core linked via a carboxamido group to a 6-oxo-1,6-dihydropyridazine moiety. This structure combines sulfur-containing aromaticity with a nitrogen-rich dihydropyridazine ring, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-2-1-6(12-13-7)8(15)11-9-5(10(16)17)3-4-18-9/h1-4H,(H,11,15)(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLKKAKDQFUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NC2=C(C=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid

The dihydropyridazine core is synthesized via cyclocondensation or oxidation-reduction sequences:

Method A: Biginelli-like Cyclocondensation

A modified Biginelli reaction using thiourea, β-keto esters, and aldehydes under acidic conditions yields dihydropyridazine derivatives. For example, thiourea reacts with ethyl acetoacetate and thiophene-2-carbaldehyde in ethanol with HCl catalysis to form 6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridazine-3-carboxylate. Hydrolysis with LiOH·H₂O in THF/MeOH/H₂O converts the ester to the carboxylic acid (yield: 85–92%).

Method B: Oxidation of Pyridazine Precursors

Pyridazine-3-carboxylic acid is oxidized using H₂O₂ in acetic acid to introduce the 6-oxo group. This method achieves moderate yields (60–70%) but requires careful control of reaction time to avoid over-oxidation.

Synthesis of Thiophene-3-carboxylic Acid Derivatives

Thiophene-3-carboxylic acid is prepared via:

Method C: Carboxylation of Thiophene

Direct carboxylation of thiophene using CO₂ under Pd catalysis in the presence of Cs₂CO₃ yields thiophene-3-carboxylic acid (60–65% yield).

Method D: Hydrolysis of Cyano Groups

3-Cyanothiophene undergoes hydrolysis with concentrated H₂SO₄ at 100°C, followed by neutralization to isolate the carboxylic acid (75% yield).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The most widely used method involves activating 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The activated intermediate reacts with thiophene-3-carboxylic acid’s amine derivative (e.g., 3-aminothiophene) to form the amide bond. Typical conditions include:

Example Protocol:

- Dissolve 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq) in DCM.

- Add EDCI (1.2 eq) and DMAP (0.1 eq), stir at 0°C for 30 min.

- Introduce 3-aminothiophene-2-carboxylic acid (1 eq), warm to room temperature, and stir for 12 h.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexanes).

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate and N-methylmorpholine in THF achieves higher regioselectivity. Yields range from 65–75%.

One-Pot Synthesis Approaches

Tandem Cyclization-Coupling

A streamlined method combines pyridazine formation and amide coupling in a single pot:

- React thiourea, ethyl acetoacetate, and thiophene-2-carbaldehyde in ethanol/HCl to form ethyl 6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridazine-3-carboxylate.

- Hydrolyze the ester to the carboxylic acid with LiOH·H₂O.

- Activate the acid with EDCI/DMAP and couple with 3-aminothiophene-2-carboxylic acid.

Overall Yield: 55–60%.

Optimization and Challenges

Reaction Condition Analysis

Common Side Reactions

- Ester Hydrolysis: Premature hydrolysis of ethyl esters during coupling requires strict anhydrous conditions.

- Oxidation: The dihydropyridazine ring is susceptible to aerial oxidation, necessitating inert atmospheres.

Analytical Characterization

Key Spectroscopic Data:

- IR (KBr): 3270 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide).

- ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.4 (s, 1H, pyridazine-H), 7.6–7.2 (m, thiophene-H).

- MS (ESI): m/z 294.1 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Modifications:

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid can be categorized into several key areas:

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives that may have improved functionality or stability.

Biology

- Anti-inflammatory Properties : Recent studies have highlighted its potential anti-inflammatory effects. For instance, a compound related to this structure demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting therapeutic potential against conditions like acute lung injury (ALI) and sepsis .

Medicine

- Therapeutic Agent : Ongoing research is exploring the compound's ability to target specific enzymes involved in disease pathways. Its interaction with molecular targets may lead to the development of new treatments for inflammatory diseases and other conditions.

Industry

- Material Development : The compound is also being investigated for its potential use in developing new materials with unique properties, such as enhanced electrical conductivity or stability under varying conditions.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Acute Lung Injury : A study demonstrated that a derivative of this compound significantly reduced inflammation markers in animal models of ALI. The compound's ability to inhibit TNF-α and IL-6 suggests its potential as a therapeutic agent for treating ALI and sepsis .

- Pharmacokinetic Studies : Research has shown that related compounds exhibit good bioavailability (approximately 30.74%), indicating their potential for effective systemic administration in clinical settings .

Mechanism of Action

The mechanism by which 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can disrupt key pathways in biological systems, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s thiophene-carboxamido linkage distinguishes it from pyridine-based analogs, offering unique electronic and steric properties.

- Methyl-substituted analogs (e.g., CAS 66909-27-1) prioritize lipophilicity but lack the thiophene’s aromatic diversity .

Biological Activity

The compound 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₉N₃O₃S

- Molecular Weight : 293.29 g/mol

This compound features a thiophene ring fused with a dihydropyridazine moiety, which is critical for its biological activity.

Antiviral Activity

Research indicates that thiophene derivatives, including those similar to 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid, exhibit significant antiviral properties. For instance, modifications to the thiophene structure have shown enhanced activity against viral infections such as Ebola virus (EBOV). Compounds with specific substitutions on the thiophene ring demonstrated a micromolar range of activity against EBOV, highlighting the importance of structural modifications in enhancing efficacy .

Anti-inflammatory Properties

Recent studies have demonstrated that related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative known as J27 showed remarkable protection against acute lung injury (ALI) and sepsis through modulation of the NF-κB/MAPK signaling pathways . This suggests that 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid may possess similar anti-inflammatory mechanisms.

The proposed mechanisms of action for this class of compounds include:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in viral replication or inflammatory pathways.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling cascades that lead to reduced inflammation or viral replication.

- Gene Expression Alteration : These compounds may influence the expression of genes associated with immune responses and inflammation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid and its analogues?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-3-carboxylic acid derivatives and activated pyridazine intermediates. For example, acylation of thiophene-3-carboxylate esters with 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, reflux, nitrogen atmosphere) is a common approach. Purification typically involves reverse-phase HPLC with gradients of MeCN:H₂O or methanol:water .

Q. How are structural and purity analyses performed for this compound?

- Methodological Answer : Characterization relies on multi-spectral techniques:

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., pyridazine ring protons at δ 6.5–7.5 ppm, thiophene protons at δ 7.0–8.0 ppm).

- LC-MS/HRMS validates molecular weight and purity (>95% by HPLC). Melting points (e.g., 210–220°C) further confirm crystallinity .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Methodological Answer : Anhydrous solvents (CH₂Cl₂, DMF) under inert gas (N₂/Ar) minimize side reactions. Reflux temperatures (40–80°C) and stoichiometric ratios (1:1.2 for acylating agents) improve yields. Catalytic acids (e.g., TFA) or bases (e.g., Et₃N) may enhance reactivity in carboxamide bond formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in dihydropyridazine rings) or conformational isomerism. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria.

- Computational modeling (DFT) to predict stable tautomers.

- X-ray crystallography for definitive structural assignment .

Q. What strategies mitigate byproduct formation during acylation reactions?

- Methodological Answer : Common byproducts (e.g., unreacted anhydrides, hydrolyzed acids) are minimized by:

- Strict moisture control (use of molecular sieves, anhydrous reagents).

- Stepwise addition of acylating agents.

- Post-reaction quenching with ice-cold water to precipitate impurities.

- Gradient HPLC purification to isolate the target compound .

Q. How do substituents on the thiophene or pyridazine rings influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the thiophene enhance antibacterial activity by increasing electrophilicity.

- Hydrophobic substituents (e.g., phenyl, cyclohexyl) improve membrane penetration.

- Carboxylic acid groups enable salt formation for solubility optimization in in vitro assays .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.